molecular formula C9H9N3O2 B13125703 3-hydroxy-1H-indole-2-carbohydrazide

3-hydroxy-1H-indole-2-carbohydrazide

Cat. No.: B13125703
M. Wt: 191.19 g/mol
InChI Key: FKLAZKUXTZJVSW-UHFFFAOYSA-N
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Description

3-hydroxy-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is an important pharmacophore in medicinal chemistry, making this compound a compound of interest for researchers.

Preparation Methods

The synthesis of 3-hydroxy-1H-indole-2-carbohydrazide typically involves the reaction of indole-2-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of an acid catalyst like sulfuric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-hydroxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Scientific Research Applications

3-hydroxy-1H-indole-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1H-indole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing biological processes. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . The compound’s antimicrobial and antiviral activities are linked to its ability to interfere with the replication and function of microbial and viral proteins .

Comparison with Similar Compounds

3-hydroxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.

    Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.

    5-hydroxyindoleacetic acid: A metabolite of serotonin, used as a biomarker in medical diagnostics.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

3-hydroxy-1H-indole-2-carbohydrazide

InChI

InChI=1S/C9H9N3O2/c10-12-9(14)7-8(13)5-3-1-2-4-6(5)11-7/h1-4,11,13H,10H2,(H,12,14)

InChI Key

FKLAZKUXTZJVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)NN)O

Origin of Product

United States

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